Methods
The synthesis of phenazocine involves several key steps that typically include the acylation of amines and subsequent reactions to form the desired benzomorphan structure. A common synthetic route begins with the preparation of N-phenacetyl derivatives through acylation reactions, followed by cyclization and reduction processes to yield phenazocine .
Technical Details
One notable method described in literature involves reacting a base with phenylacetyl chloride in the presence of sodium carbonate. This reaction is followed by heating in hydrobromic acid, leading to the formation of various isomeric mixtures which can be purified through recrystallization techniques . The final product is often characterized using spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
Structure
The molecular formula of phenazocine is , with a molar mass of approximately 321.46 g/mol. The compound features a complex three-dimensional structure that includes a benzene ring fused to a morphinan skeleton .
Data
Reactions
Phenazocine undergoes various chemical reactions typical of opioid derivatives. These include acylation, reduction, and alkylation reactions that modify its functional groups to enhance its pharmacological properties or alter its receptor binding affinities .
Technical Details
The reaction pathways often involve the introduction of substituents at the nitrogen atom or modifications to the aromatic rings. For instance, alkylating agents can be used to create derivatives with altered potency or side effect profiles. The synthesis may also involve steps that lead to the formation of hydrochloride salts for improved stability and solubility .
Process
The mechanism of action for phenazocine primarily involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor while also exhibiting activity at kappa-opioid receptors, which contributes to its analgesic effects .
Data
Research indicates that (+)-phenazocine has a higher binding affinity for mu-opioid receptors compared to kappa receptors, leading to stronger analgesic effects with fewer side effects associated with kappa receptor activation . The compound's dual action allows it to provide effective pain relief while minimizing adverse effects such as respiratory depression.
Physical Properties
Chemical Properties
Phenazocine has been utilized primarily as a narcotic analgesic for managing moderate to severe pain. Its unique profile allows it to be effective in specific clinical scenarios where traditional opioids may pose risks, such as biliary or pancreatic pain due to its lack of spasmogenic effects on the sphincter of Oddi . Although it has fallen out of favor in many regions due to safety concerns, it remains a subject of interest in pharmacological studies aimed at developing new opioid analgesics with improved safety profiles .
(+)-Phenazocine emerged from intensive mid-20th century research into benzomorphan opioids, a structural class investigated for their potential to deliver potent analgesia with reduced addiction liability compared to classical morphinans. The benzomorphan core features a simplified tetracyclic structure characterized by the absence of morphine’s C-ring, retaining the pharmacologically critical aromatic A-ring and nitrogen-containing D-ring essential for opioid receptor interactions [1] [2]. Phenazocine itself was first synthesized in 1959 by Eddy, May, and Ager as part of a systematic exploration of N-substituted 6,7-benzomorphan derivatives at the National Institutes of Health [4] [8]. Early pharmacological evaluation revealed phenazocine’s racemic mixture possessed remarkable analgesic potency—approximately 10-fold greater than morphine in animal models using the hot-plate and tail-flick assays—while displaying a distinct physical dependence profile in primate studies [1] [8]. This promising activity profile positioned phenazocine as a lead compound within the benzomorphan series, stimulating further structural refinements.
Initial clinical studies during the 1960s demonstrated phenazocine’s efficacy against postoperative and chronic cancer pain, with intramuscular doses of 1.5–3 mg providing analgesia comparable to 10 mg morphine [1]. Notably, its development paralleled that of structurally related benzomorphans including pentazocine, cyclazocine, and dezocine, reflecting a broader pharmaceutical effort to dissociate potent analgesia from the problematic side effects (respiratory depression, euphoria, high addiction potential) associated with traditional µ-opioid receptor agonists [4] [8]. Despite its high potency, phenazocine's clinical adoption remained limited, partly due to the emergence of dysphoric and hallucinogenic effects at higher doses, later attributed to activity at κ-opioid and σ receptors [4] [10].
The benzomorphan structure of phenazocine incorporates a chiral center at carbon position 9 (C9), generating enantiomeric forms with profoundly divergent pharmacological profiles. Resolution of racemic phenazocine yielded the pharmacologically active levorotatory isomer, (–)-phenazocine, and the less studied dextrorotatory isomer, (+)-phenazocine [10]. Early pharmacological characterization established that (–)-phenazocine was primarily responsible for the high µ-opioid receptor (µOR) affinity and potent analgesia associated with the racemate, exhibiting approximately 20 times the analgesic potency of morphine in rodent models [4] [8]. In contrast, (+)-phenazocine demonstrated substantially lower µOR affinity (Ki = 85 ± 2.0 nM) and markedly reduced analgesic activity in vivo [10].
Synthetic access to enantiomerically pure phenazocine required sophisticated chiral resolution techniques or asymmetric synthesis strategies due to the structural complexity of the benzomorphan scaffold [5] [9]. Key synthetic challenges included controlling stereochemistry during the formation of the azabicyclic ring system and introducing the critical 2-phenethyl substituent on the tertiary nitrogen with high enantiomeric excess. Research into simplified benzomorphan analogues, such as 8-hydroxy-3-methyl-2,3,4,5-tetrahydro-1,4-methano-1H-3-benzazepine, underscored the stringent geometric requirements for potent opioid activity, particularly the optimal spatial relationship (distance and relative orientation) between the protonated nitrogen and the aromatic ring bearing the phenolic hydroxyl group [5]. This work highlighted the critical importance of the benzomorphan scaffold's three-dimensional conformation for efficient engagement with the opioid receptor binding pocket.
Table 1: Comparative Receptor Binding Affinities of Phenazocine Enantiomers
| Enantiomer | µOR Affinity (Ki, nM) | δOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) | σ1R Affinity (Ki, nM) | Primary Pharmacological Activity |
|---|---|---|---|---|---|
| (–)-Phenazocine | 2.0 ± 0.3* | 5.0 ± 0.8* | 0.2 ± 0.05* | 85 ± 2.0 | Potent µOR / KOR agonist |
| (+)-Phenazocine | 120 ± 15 | >1000 | 15 ± 3 | 3.8 ± 0.4 | σ1 Receptor antagonist with weak µOR affinity |
A pivotal structural modification enhancing µOR affinity across multiple opioid chemotypes involves replacing the conventional N-methyl group with an N-phenethyl moiety. This strategic substitution profoundly influenced the pharmacological profile of phenazocine and related morphinans. Comparative binding studies demonstrated that N-phenethyl substitution in morphine and oxymorphone significantly increased µOR affinity (approximately 10-13 fold) and selectivity over δ-opioid receptors (δOR) and κ-opioid receptors (KOR) [3] [13]. Phenazocine, inherently possessing this N-(2-phenylethyl) group, exemplified this principle, exhibiting substantially higher µOR affinity (Ki = 0.2–2 nM) and analgesic potency than N-methyl benzomorphans like pentazocine [4] [8].
Molecular modeling and dynamics simulations provide insight into the enhanced µOR binding conferred by N-phenethyl. The phenethyl extension allows formation of additional hydrophobic contacts within a secondary binding pocket of the µOR, involving residues such as Trp 318 and Tyr 150 [3]. Furthermore, the aromatic phenyl ring engages in π-π or cation-π interactions not accessible to the smaller N-methyl group. This expanded interaction network stabilizes the active receptor conformation favoring G-protein coupling and intracellular signaling [3]. Crucially, this substitution strategy proved transferable; introducing N-phenethyl into 14-methoxy-N-methylmorphinan-6-ones converted selective µOR ligands into dual µOR/δOR agonists with retained high affinity [3].
CAS No.: 444811-29-4
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 67707-87-3
CAS No.: 749786-16-1
CAS No.: